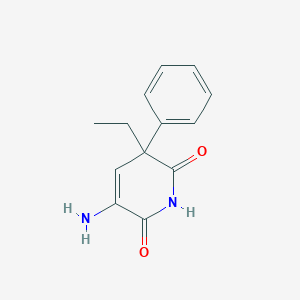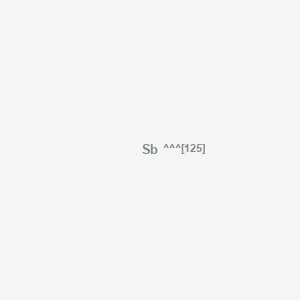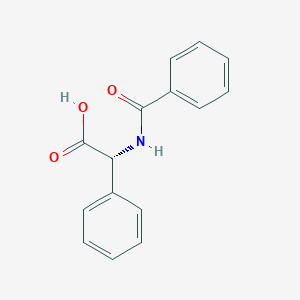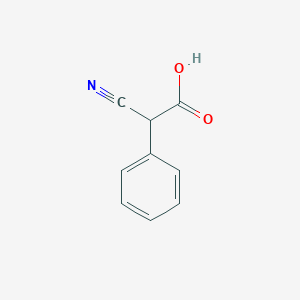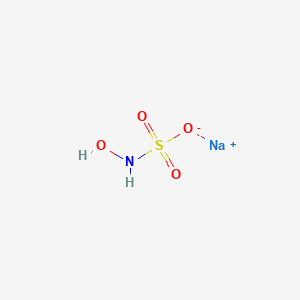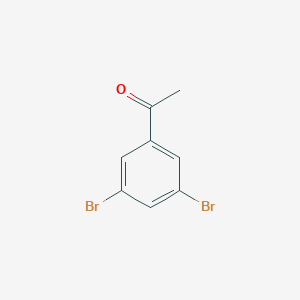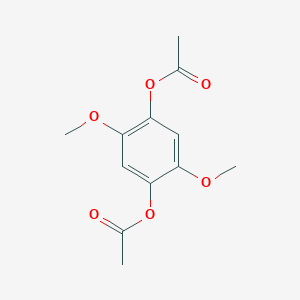
Hydroquinone, 2,5-dimethoxy-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroquinone, 2,5-dimethoxy-, diacetate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is commonly referred to as HQD and is a derivative of hydroquinone. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. HQD is widely used in the synthesis of various organic compounds and has a wide range of applications in scientific research.
作用機序
The mechanism of action of HQD is not fully understood. However, it is believed that HQD acts as a nucleophile, reacting with electrophilic compounds to form covalent adducts. This reaction results in the formation of new compounds with unique properties.
生化学的および生理学的効果
HQD has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, HQD has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
HQD has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. Additionally, HQD is stable under normal laboratory conditions and can be stored for extended periods. However, HQD does have some limitations. It is toxic and can be harmful if ingested or inhaled. Therefore, proper safety precautions must be taken when handling HQD.
将来の方向性
There are several future directions for the use of HQD in scientific research. One potential application is in the development of new anti-cancer drugs. HQD has been shown to have anti-cancer properties and could be used as a starting point for the development of new drugs. Additionally, HQD could be used in the development of new materials such as polymers and resins. Finally, HQD could be used in the synthesis of new organic compounds with unique properties.
Conclusion:
In conclusion, HQD is a chemical compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and has a wide range of applications in scientific research. HQD has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the use of HQD in scientific research, including the development of new anti-cancer drugs and the synthesis of new organic compounds with unique properties.
合成法
The synthesis of HQD involves the reaction of hydroquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of HQD, which is then purified using various techniques such as recrystallization and chromatography. The synthesis of HQD is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
HQD is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds such as indole derivatives, which have anti-cancer properties. HQD is also used in the synthesis of various pharmaceuticals such as antihistamines and anti-inflammatory drugs. Additionally, HQD is used in the development of new materials such as polymers and resins.
特性
CAS番号 |
14786-37-9 |
|---|---|
製品名 |
Hydroquinone, 2,5-dimethoxy-, diacetate |
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC名 |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
InChIキー |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
同義語 |
2,5-Dimethoxy-1,4-benzenediol diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)

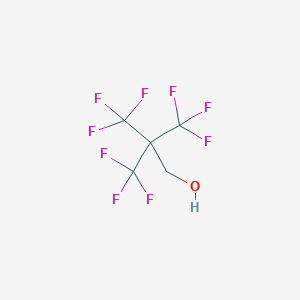
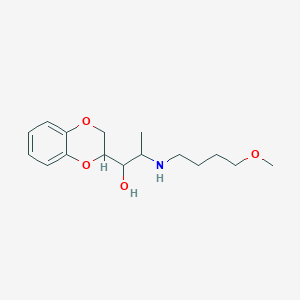
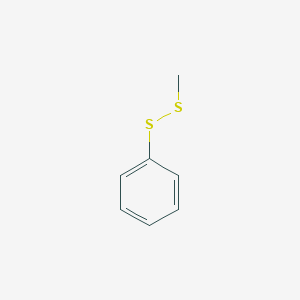
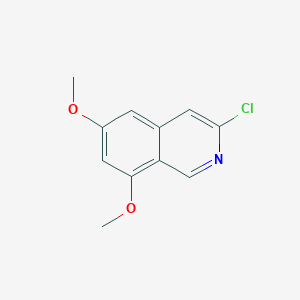
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
